molecular formula C17H15ClN2O3 B2528801 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-90-7

2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2528801
CAS No.: 921542-90-7
M. Wt: 330.77
InChI Key: SSYQQZUUQOORAD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide (CAS: 921543-04-6) is a synthetic small molecule with a molecular formula of C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.8 g/mol . The compound features:

  • A 4-chlorophenoxy group linked via an acetamide bridge.
  • A 1-methyl-2-oxoindolin-5-yl moiety, which incorporates an indolinone core.

The indolinone scaffold is notable for its presence in kinase inhibitors and anticancer agents, while the 4-chlorophenoxy group may enhance lipophilicity and influence target binding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-15-7-4-13(8-11(15)9-17(20)22)19-16(21)10-23-14-5-2-12(18)3-6-14/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQQZUUQOORAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Indolinone Formation: The indolinone moiety is synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the indolinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide exhibit significant anticancer properties. The incorporation of the indole moiety is particularly notable for enhancing cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of indole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing the chlorophenoxy group have been evaluated for their antimicrobial activity. The presence of this moiety enhances the interaction with bacterial membranes, leading to increased efficacy against pathogenic bacteria. In vitro studies have demonstrated that related compounds exhibit potent antibacterial effects, suggesting potential applications in treating infections .

Neurological Applications

The indolinone structure is known for its neuroprotective effects. Research has focused on the potential of such compounds in treating neurological disorders, including epilepsy and neurodegenerative diseases. The anticonvulsant activity of structurally similar thiazolidinone derivatives has been documented, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

StudyObjectiveFindings
Senthilraja et al., 2012Synthesis of thiazolidinone derivativesIdentified significant anticonvulsant activity in synthesized compounds related to indole structures .
Nikalje et al., 2014Neurotoxicity and anticonvulsant activityDemonstrated promising results in mouse models using indole-appended thiazolidinones .
Ruijin Hospital Study, 2015Evaluation of metabolic syndrome treatmentsFound that related compounds exhibited antihyperglycemic effects, indicating potential for metabolic disorder treatments .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) Thiazole Derivatives
  • Compound 3.1.3 (): Contains a benzothiazolylamino-thioxothiazolidin core with a 4-chlorophenoxy group. It demonstrated antitumor activity, suggesting that the chlorophenoxy substituent may enhance bioactivity in heterocyclic systems .
  • Key Difference: The indolinone core in the target compound vs. thiazolidinone in 3.1.3. Indolinones are associated with kinase inhibition, whereas thiazoles often target metabolic enzymes.
(b) Cephalosporin Analogues
  • Compound 18d (): A cephalosporin derivative with a 4-chlorophenoxy-acetamide side chain.
  • Key Difference: The β-lactam core of cephalosporins vs. the indolinone scaffold. This structural divergence dictates entirely different mechanisms (cell wall synthesis vs. kinase inhibition).
(c) Oxadiazole-Containing Compounds
  • HR298444 (): Features a cyclohexyl-oxadiazole core linked to 4-chlorophenoxy-acetamide. The oxadiazole ring may improve metabolic stability compared to the indolinone moiety .
  • Key Similarity : Both compounds utilize the acetamide bridge, suggesting shared synthetic pathways (e.g., nucleophilic substitution).

Substituent-Driven Comparisons

(a) Phenoxy Acetamide Derivatives
  • Compound B1 (): A phenoxy acetamide with a 4-nitrophenyl group.
  • Compound B2 (): Contains a trifluoromethylphenyl group, which enhances hydrophobicity and may influence blood-brain barrier penetration .
(b) Sulfur-Containing Analogues

Physicochemical Properties

Property Target Compound Compound 3.1.3 (Thiazole) Compound 18d (Cephalosporin)
Molecular Weight 314.8 ~450 (estimated) ~500 (estimated)
Key Substituents 4-Cl-phenoxy, indolinone Benzothiazole, thiazolidinone Cephalosporin core
LogP (Predicted) ~3.2 ~4.0 ~2.5

The target compound’s lower molecular weight and moderate LogP suggest favorable drug-likeness, balancing solubility and membrane permeability.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the oxoindole structure, which is then reacted with 4-chlorophenol to introduce the phenoxy group. The final acetamide formation is achieved through acylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related compound was found to be three to five times more cytotoxic than the positive control PAC-1 against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
PAC-1SW62010
4oSW6203
4oPC-34
4oNCI-H235

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have shown promising antimicrobial activity. For example, related chloroacetyl derivatives demonstrated appreciable antibacterial effects against both Gram-positive and Gram-negative bacteria . The screening revealed inhibition zones ranging from 8 to 14 mm against strains such as Bacillus subtilis and Escherichia coli, indicating moderate antibacterial efficacy.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaZone of Inhibition (mm)
2-chloro-N-(3-hydroxyphenyl)acetamideBacillus subtilis12
2-chloro-N-(4-hydroxyphenyl)acetamideEscherichia coli10
2-chloro-N-(3-hydroxyphenyl)acetamidePseudomonas aeruginosa6

The biological activity of these compounds can be attributed to their ability to interact with various molecular targets within cells. For anticancer activity, the compounds may induce apoptosis via mitochondrial pathways or inhibit specific kinases involved in cell proliferation . The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several derivatives of oxoindoline compounds, including those similar to this compound. The results indicated that certain modifications significantly enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization could lead to more effective therapeutic agents .
  • Antimicrobial Screening : In a screening assay, derivatives were tested against a panel of bacterial strains. The results highlighted that while some compounds exhibited significant antibacterial activity, none showed antifungal properties, indicating a selective spectrum of activity .

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